molecular formula C29H44O10 B1251884 Bipindoside

Bipindoside

Cat. No.: B1251884
M. Wt: 552.7 g/mol
InChI Key: WRORFDCUNLGVJF-NKSXRMIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Despite its obscurity in recent literature, its inclusion in safety databases implies industrial or research applications, though specific biological activities (e.g., antimicrobial, antiviral) remain unverified in the cited sources.

Properties

Molecular Formula

C29H44O10

Molecular Weight

552.7 g/mol

IUPAC Name

3-[(3S,5S,8R,9S,10R,11R,13R,14S,17R)-5,11,14-trihydroxy-10,13-dimethyl-3-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C29H44O10/c1-14-22(32)23(33)24(34)25(38-14)39-16-4-7-26(2)21-18(5-8-28(26,35)11-16)29(36)9-6-17(15-10-20(31)37-13-15)27(29,3)12-19(21)30/h10,14,16-19,21-25,30,32-36H,4-9,11-13H2,1-3H3/t14-,16-,17+,18+,19+,21+,22+,23+,24+,25-,26+,27+,28-,29-/m0/s1

InChI Key

WRORFDCUNLGVJF-NKSXRMIXSA-N

SMILES

CC1C(C(C(C(O1)OC2CCC3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)C)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C[C@H]4O)C)C6=CC(=O)OC6)O)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)C)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Glycosides and Bipyridines

Bipindoside’s glycosidic structure aligns it with compounds like amygdalin and digitalis glycosides , which are characterized by sugar groups attached to bioactive aglycones. However, unlike these well-studied glycosides, Bipindoside lacks peer-reviewed data on its pharmacological targets or metabolic pathways .

A more relevant structural comparison may involve bipyridine derivatives (e.g., 2,2′-bipyridine), which share aromatic nitrogen-containing rings. Bipyridines are extensively studied for applications in catalysis, metal coordination, and antimicrobial activity .

Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Key Functional Groups Solubility (Water) Bioactivity (Reported)
Bipindoside Not disclosed Glycoside, possible N-heterocycle Unknown Not specified
2,2′-Bipyridine C₁₀H₈N₂ Two pyridine rings Low Antimicrobial, chelator
Amygdalin C₂₀H₂₇NO₁₁ Cyanogenic glycoside Moderate Anticancer (debated)

Functional Analogues: Antimicrobial and Antiviral Agents

For instance, pyridine-based compounds with halogen substituents show enhanced efficacy against Gram-positive bacteria and RNA viruses .

Table 2: Functional Comparison with Antimicrobial Agents
Compound Target Pathogens Mechanism of Action Efficacy (IC₅₀/EC₅₀)
Bipindoside Not reported Unknown N/A
Chloropyridine Gram-positive bacteria Membrane disruption 5.2 µM
Acyclovir Herpes viruses Viral DNA polymerase inhibition 0.1–0.3 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bipindoside
Reactant of Route 2
Bipindoside

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